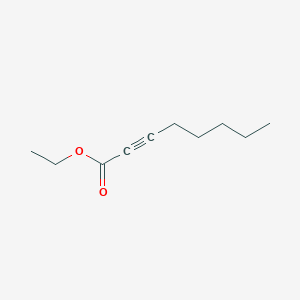

Ethyl 2-octynoate

描述

The exact mass of the compound Ethyl 2-octynoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2-octynoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-octynoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

ethyl oct-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMDWYXUSMRVKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065104 | |

| Record name | Ethyl 2-octynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10519-20-7 | |

| Record name | Ethyl 2-octynoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10519-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-octynoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010519207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-octynoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Octynoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-octynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl oct-2-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-OCTYNOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTH780U0N3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-octynoate: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-octynoate is an organic compound classified as an acetylenic ester. Its unique chemical structure, featuring a terminal alkyne and an ethyl ester functional group, imparts specific reactivity and physical properties that are of interest in various chemical and biological research areas. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for Ethyl 2-octynoate, tailored for a scientific audience.

Chemical Structure and Identification

The fundamental structure of Ethyl 2-octynoate consists of an eight-carbon chain with a triple bond at the second carbon position (C2) and an ethyl ester at the carboxyl end.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | ethyl oct-2-ynoate[1] |

| Synonyms | Ethyl 2-octynate, Ethyl heptyne carboxylate, 2-Octynoic acid, ethyl ester[2] |

| CAS Number | 10519-20-7[2] |

| Molecular Formula | C₁₀H₁₆O₂[1][2] |

| SMILES | CCCCCC#CC(=O)OCC[1] |

| InChI | InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3-7H2,1-2H3[1] |

| InChIKey | QPMDWYXUSMRVKT-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of Ethyl 2-octynoate are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 168.23 g/mol [1][2] |

| Appearance | Colorless liquid |

| Boiling Point | 206 - 208 °C @ 760 mmHg |

| Melting Point | -47 °C |

| Density | 0.868 g/cm³ |

| Vapor Pressure | 0.2 mmHg @ 25 °C |

| Flash Point | 75 °C (167 °F) |

| Solubility | Insoluble in water. Soluble in organic solvents like ethanol and ether. |

Experimental Protocols

Synthesis of Ethyl 2-octynoate

A common method for the synthesis of α,β-acetylenic esters like Ethyl 2-octynoate involves the reaction of a terminal alkyne with ethyl chloroformate in the presence of a strong base. A detailed experimental protocol is outlined below.

Materials:

-

1-Heptyne

-

n-Butyllithium (in hexane)

-

Ethyl chloroformate

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and stirring bar

-

Ice bath and dry ice/acetone bath

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.

-

Dissolve 1-heptyne in anhydrous diethyl ether or THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add an equimolar amount of n-butyllithium solution from the dropping funnel, maintaining the temperature below -65 °C. A white precipitate of lithium heptynilide will form.

-

Stir the resulting slurry at -78 °C for 30 minutes.

-

Add ethyl chloroformate dropwise to the reaction mixture.

-

Replace the dry ice/acetone bath with an ice bath and allow the reaction to stir and slowly warm to room temperature overnight.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure Ethyl 2-octynoate.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis and identification of volatile compounds like Ethyl 2-octynoate.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar nonpolar capillary column.

-

Injector: Split/splitless mode at 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 1 min.

-

Ramp 1: Increase to 150°C at 10°C/min.

-

Ramp 2: Increase to 250°C at 20°C/min, hold for 5 min.

-

-

Mass Spectrometer: Quadrupole mass analyzer.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Sample Preparation:

-

Prepare a stock solution of Ethyl 2-octynoate in a suitable solvent (e.g., hexane or ethyl acetate).

-

Create a series of calibration standards by serial dilution of the stock solution.

-

For unknown samples, perform a liquid-liquid extraction if the compound is in an aqueous matrix, or dilute directly if in an organic solvent.

-

Inject 1 µL of the prepared sample into the GC-MS system.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of Ethyl 2-octynoate.

¹H NMR (CDCl₃):

-

δ ~4.2 ppm (q, 2H): Quartet corresponding to the -O-CH₂- protons of the ethyl group.

-

δ ~2.3 ppm (t, 2H): Triplet for the methylene protons adjacent to the alkyne (-C≡C-CH₂-).

-

δ ~1.6 ppm (m, 2H): Multiplet for the methylene protons further down the alkyl chain.

-

δ ~1.3 ppm (m, 4H): Multiplet for the remaining methylene protons in the alkyl chain.

-

δ ~1.2 ppm (t, 3H): Triplet corresponding to the -CH₃ protons of the ethyl group.

-

δ ~0.9 ppm (t, 3H): Triplet for the terminal methyl group of the octyl chain.

¹³C NMR (CDCl₃):

-

δ ~154 ppm: Carbonyl carbon (C=O).

-

δ ~90 ppm and ~74 ppm: Acetylenic carbons (-C≡C-).

-

δ ~62 ppm: Methylene carbon of the ethyl ester (-O-CH₂-).

-

δ ~31, 28, 22, 19 ppm: Methylene carbons of the alkyl chain.

-

δ ~14 ppm: Methyl carbon of the ethyl ester and terminal methyl carbon of the alkyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of Ethyl 2-octynoate shows characteristic absorption bands for its functional groups.

Key IR Absorptions (neat):

-

~2960-2860 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~2250 cm⁻¹: C≡C stretching vibration of the alkyne, which is a key characteristic peak.

-

~1715 cm⁻¹: C=O stretching vibration of the ester.

-

~1250 cm⁻¹: C-O stretching vibration of the ester.

Biological Activity and Relevance in Drug Development

While Ethyl 2-octynoate itself is not a widely studied therapeutic agent, the class of acetylenic fatty acids and their esters has garnered interest in biological research. Some acetylenic fatty acids have been shown to possess antifungal and anti-inflammatory properties.[3] For instance, certain acetylenic acids can inhibit cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug development.

The lipophilic nature of fatty acid esters makes them potential candidates for prodrug strategies, where a pharmacologically active molecule is chemically modified to enhance its absorption, distribution, metabolism, and excretion (ADME) properties.[4][5] The ester linkage can be designed to be cleaved by endogenous esterases, releasing the active drug at the target site.

Furthermore, some studies have investigated the cytotoxicity of related compounds. For example, ethyl 2-cyanoacrylate has been evaluated for its biocompatibility in medical applications.[6] The toxicological profile of octynoic acid esters has been assessed by regulatory bodies, with methyl 2-octynoate being identified as a skin sensitizer.[2]

Conclusion

Ethyl 2-octynoate is a well-defined chemical entity with distinct structural features and physicochemical properties. The presence of the alkyne and ester functional groups provides avenues for various chemical transformations and potential biological interactions. While direct applications in drug development are not yet established, the broader class of acetylenic fatty acid esters presents intriguing possibilities for further research, particularly in the areas of prodrug design and as modulators of enzymatic pathways. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists working with or exploring the potential of Ethyl 2-octynoate.

References

- 1. Ethyl 2-octynoate | C10H16O2 | CID 66338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. A potent plant-derived antifungal acetylenic acid mediates its activity by interfering with fatty acid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Poly Unsaturated Fatty Acid Derivatives of Aspirin for Inhibition of Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of ethyl 2-octynoate from 1-hexyne

An In-depth Technical Guide on the Synthesis of Ethyl 2-octynoate from 1-Hexyne

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl 2-octynoate, a valuable propiolic ester, from the terminal alkyne 1-hexyne. The described methodology is a robust two-step, one-pot procedure involving the initial deprotonation of 1-hexyne using an organolithium base, followed by carboxylation with ethyl chloroformate. This document details the underlying reaction mechanism, a comprehensive experimental protocol, quantitative data, and safety considerations essential for successful and safe execution in a laboratory setting. The information is tailored for professionals in chemical research and drug development who require a reliable method for the preparation of functionalized alkynes.

Reaction Mechanism and Principles

The synthesis of ethyl 2-octynoate from 1-hexyne is achieved through a sequential deprotonation and nucleophilic acyl substitution. The terminal proton of 1-hexyne is sufficiently acidic (pKa ≈ 25) to be removed by a strong organometallic base such as n-butyllithium (n-BuLi).

-

Step 1: Deprotonation (Lithiation) : 1-Hexyne is treated with n-butyllithium in an anhydrous aprotic solvent, typically tetrahydrofuran (THF) or diethyl ether, at low temperatures (e.g., -78 °C). The n-BuLi acts as a superbase, abstracting the terminal alkyne proton to form a lithium hexynilide intermediate and butane as a byproduct.[1] This nucleophilic lithium acetylide is the key reactive species.

-

Step 2: Carboxylation : The highly nucleophilic acetylide anion attacks the electrophilic carbonyl carbon of ethyl chloroformate. This results in a nucleophilic acyl substitution, displacing the chloride leaving group to form the desired product, ethyl 2-octynoate, and lithium chloride (LiCl) as a salt byproduct.

The overall transformation is depicted in the reaction pathway diagram below.

Experimental Protocol

This protocol is adapted from established procedures for the lithiation of terminal alkynes and subsequent reaction with electrophiles. All operations must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and flame-dried glassware to prevent quenching of the organolithium reagent.

Materials and Reagents

| Reagent / Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Quantity | Notes |

| 1-Hexyne | C₆H₁₀ | 82.15 | 50.0 | 4.11 g (5.87 mL) | Purify by distillation if necessary. |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 52.5 (1.05 eq) | 21.0 mL of 2.5 M | Solution in hexanes. Titrate prior to use for accurate concentration. |

| Ethyl Chloroformate | C₃H₅ClO₂ | 108.52 | 55.0 (1.10 eq) | 5.97 g (5.23 mL) | Corrosive and toxic; handle in a fume hood.[2] |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 150 mL | Distill from sodium/benzophenone ketyl. |

| Saturated aq. NH₄Cl Solution | NH₄Cl | 53.49 | - | 100 mL | For quenching the reaction. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | ~150 mL | For extraction. |

| Brine (Saturated aq. NaCl) | NaCl | 58.44 | - | 50 mL | For washing. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~10 g | For drying the organic phase. |

Equipment

-

500 mL three-necked, round-bottomed flask, flame-dried

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Dropping funnel or syringe pump

-

Inert gas (Argon or Nitrogen) manifold with bubbler

-

Dry ice/acetone bath (-78 °C)

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure

-

Setup : Assemble the flame-dried three-necked flask with a magnetic stir bar, a thermometer, a rubber septum, and a connection to the inert gas manifold. Allow the apparatus to cool to room temperature under a positive pressure of argon.

-

Initial Charge : Add anhydrous THF (100 mL) to the flask via cannula or syringe, followed by 1-hexyne (5.87 mL, 50.0 mmol).

-

Lithiation : Cool the stirred solution to -78 °C using a dry ice/acetone bath. Once the temperature has stabilized, add n-butyllithium (21.0 mL of a 2.5 M solution in hexanes, 52.5 mmol) dropwise via syringe over 20-30 minutes. Ensure the internal temperature does not rise above -70 °C. After the addition is complete, stir the resulting milky white slurry at -78 °C for an additional 30 minutes, then allow it to warm to 0 °C in an ice bath and stir for another 30 minutes to ensure complete formation of the lithium acetylide.

-

Carboxylation : Re-cool the reaction mixture to -78 °C. Add ethyl chloroformate (5.23 mL, 55.0 mmol) dropwise via syringe at a rate that maintains the internal temperature below -65 °C.

-

Warming : After the addition of ethyl chloroformate is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir overnight (approximately 12-16 hours).

-

Work-up : Cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL).

-

Extraction : Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine all organic layers.

-

Washing & Drying : Wash the combined organic phase with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude residue by vacuum distillation to yield ethyl 2-octynoate as a colorless liquid. Collect the fraction boiling at approximately 85 °C at 6 mmHg.[3]

Quantitative Data Summary

Reaction Parameters

| Parameter | Value / Condition |

| Reaction Scale | 50.0 mmol (based on 1-hexyne) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Lithiation Temp. | -78 °C to 0 °C |

| Carboxylation Temp. | -78 °C, then warm to room temperature |

| Reaction Time | ~18 hours (including stirring overnight) |

| Work-up Procedure | Aqueous quench, liquid-liquid extraction |

| Purification Method | Vacuum Distillation |

| Expected Yield | 75-90% (based on analogous preparations) |

Physical and Spectroscopic Properties of Ethyl 2-octynoate

| Property | Value | Reference |

| CAS Number | 10519-20-7 | [3][4] |

| Molecular Formula | C₁₀H₁₆O₂ | [4] |

| Molar Mass | 168.23 g/mol | [4] |

| Appearance | Colorless liquid | |

| Boiling Point | 85 °C @ 6 mmHg | [3] |

| Density | 0.91 g/cm³ | [3] |

| Refractive Index | n²⁰/D 1.4484 | [3] |

| ¹H NMR (CDCl₃) | Predicted: δ 4.20 (q, 2H), 2.25 (t, 2H), 1.55 (m, 2H), 1.35 (m, 4H), 1.30 (t, 3H), 0.90 (t, 3H) ppm. | |

| ¹³C NMR (CDCl₃) | Predicted: δ 153.0, 88.0, 74.0, 62.0, 31.0, 27.5, 22.0, 19.0, 14.0, 13.5 ppm. | |

| FTIR (neat) | Predicted: ν ~2250 cm⁻¹ (C≡C stretch), ~1715 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O stretch). |

Experimental Workflow Visualization

The logical flow of the experimental procedure is outlined below, from initial setup to final product analysis.

Safety and Troubleshooting

-

n-Butyllithium : n-BuLi is an extremely pyrophoric reagent that ignites spontaneously on contact with air and reacts violently with water.[1] It must be handled exclusively under an inert atmosphere by trained personnel using proper syringe or cannula techniques. Leftover reagent must be quenched carefully (e.g., with isopropanol) at low temperatures.

-

Ethyl Chloroformate : This reagent is highly toxic, corrosive, and a lachrymator.[2] It should always be handled in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Low Temperatures : The use of a dry ice/acetone bath requires insulated gloves to prevent cold burns. Ensure good ventilation as large amounts of CO₂ gas will sublime from the bath.

-

Troubleshooting :

-

Low or No Yield : This is often due to wet glassware, impure solvents, or inactive n-BuLi. Ensure all equipment is scrupulously dried and solvents are anhydrous. The concentration of n-BuLi should be verified by titration before use.

-

Side Products : If the temperature during additions is not controlled, side reactions may occur. Slow, dropwise addition is critical.

-

Difficult Purification : The formation of emulsions during work-up can be broken by the addition of brine. If the product is difficult to distill, ensure the vacuum is adequate and check for leaks in the distillation apparatus.

-

References

- 1. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]

- 2. Ethyl chloroformate - Wikipedia [en.wikipedia.org]

- 3. 10519-20-7 CAS MSDS (ETHYL 2-OCTYNOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Ethyl 2-octynoate | C10H16O2 | CID 66338 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties of ethyl 2-octynoate

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-Octynoate

This technical guide provides a comprehensive overview of the core physicochemical properties of ethyl 2-octynoate (CAS No. 10519-20-7). The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed data and methodologies for this compound.

Compound Identification and Structure

Ethyl 2-octynoate is an ester with the molecular formula C10H16O2.[1][2][3] It is also known by several synonyms, including ethyl oct-2-ynoate, 2-octynoic acid ethyl ester, and ethyl heptyne carboxylate.[1][2][4][5] The molecule features a terminal ethyl ester group and an internal alkyne (triple bond) between the second and third carbon atoms of the octanoyl chain.

Summary of Physicochemical Properties

The key quantitative physicochemical data for ethyl 2-octynoate are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions | Reference(s) |

| Molecular Formula | C10H16O2 | [1][2][5] | |

| Molecular Weight | 168.23 g/mol | [1][2][3][5] | |

| Boiling Point | 85 °C | at 6 mmHg | [1][4][5] |

| Melting Point | 19 °C | (literature value) | [4] |

| Density | 0.91 g/cm³ | [1][4][5] | |

| Refractive Index | 1.4484 | at 20 °C | [1][5] |

| Flash Point | 99 °C | (literature value) | [1][4][5] |

| Vapor Pressure | 0.0308 mmHg | at 25 °C | [4] |

| Solubility | Soluble in alcohol | [6] | |

| Insoluble in water | [6] | ||

| LogP (o/w) | 3.729 | (estimated) | [1][5] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of ethyl 2-octynoate are outlined below. These represent standard laboratory procedures.

Determination of Boiling Point

The boiling point of ethyl 2-octynoate is determined at reduced pressure due to its relatively high boiling point at atmospheric pressure, which could lead to decomposition.

Methodology: Vacuum Distillation

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.

-

Sample Preparation: A sample of ethyl 2-octynoate is placed in the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Procedure: The system is evacuated to the desired pressure (e.g., 6 mmHg). The flask is then heated gently. The temperature is recorded when the liquid is boiling and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at that specific pressure.

Determination of Density

The density of liquid ethyl 2-octynoate can be accurately measured using a pycnometer.

Methodology: Pycnometer Method

-

Preparation: A clean, dry pycnometer of a known volume is weighed empty (m1).

-

Sample Measurement: The pycnometer is filled with ethyl 2-octynoate, ensuring no air bubbles are trapped. The filled pycnometer is then weighed (m2).

-

Calculation: The mass of the sample is calculated (m = m2 - m1). The density (ρ) is then determined by dividing the mass by the known volume (V) of the pycnometer: ρ = m/V. The measurement should be performed at a constant temperature.

Determination of Refractive Index

The refractive index, a measure of how light propagates through the substance, is a characteristic property determined using a refractometer.

Methodology: Abbe Refractometer

-

Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of ethyl 2-octynoate are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs. The refractive index is then read from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural confirmation and purity assessment of ethyl 2-octynoate.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of ethyl 2-octynoate is prepared in a volatile organic solvent like dichloromethane or hexane.[7] An internal standard may be added for quantitative analysis.[8]

-

Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar column) is used to separate the sample components.[9] The GC is coupled to a mass spectrometer, which serves as the detector.

-

Analysis: The prepared sample is injected into the GC inlet, where it is vaporized.[8] The components are separated based on their boiling points and interaction with the stationary phase. As ethyl 2-octynoate elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting ions are separated by their mass-to-charge ratio, producing a mass spectrum that can be used for identification.[7][8]

Workflow for Physicochemical Analysis

The following diagram illustrates a generalized workflow for the comprehensive physicochemical characterization of a chemical substance like ethyl 2-octynoate.

Caption: General workflow for the physicochemical analysis of ethyl 2-octynoate.

References

- 1. 10519-20-7 CAS MSDS (ETHYL 2-OCTYNOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Ethyl 2-octynoate | C10H16O2 | CID 66338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 2-octynoate (CAS 10519-20-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. ETHYL 2-OCTYNOATE - Safety Data Sheet [chemicalbook.com]

- 5. ETHYL 2-OCTYNOATE price,buy ETHYL 2-OCTYNOATE - chemicalbook [chemicalbook.com]

- 6. ethyl 2-octenoate, 2351-90-8 [thegoodscentscompany.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Ethyl 2-Octynoate: A Technical Guide for Researchers

CAS Number: 10519-20-7 IUPAC Name: Ethyl oct-2-ynoate

This technical guide provides a comprehensive overview of ethyl 2-octynoate, a valuable chemical intermediate for professionals in research, and drug development. This document details its chemical and physical properties, spectroscopic data, and safety information. While specific biological activities and detailed synthesis protocols are not extensively documented in publicly available literature, this guide summarizes the existing knowledge and provides a foundation for future investigation.

Chemical and Physical Properties

Ethyl 2-octynoate, also known by synonyms such as ethyl oct-2-ynoate and 2-octynoic acid, ethyl ester, is an unsaturated fatty acid ester.[1] Its fundamental properties are summarized in the table below, providing essential data for laboratory and research applications.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆O₂ | [2] |

| Molecular Weight | 168.23 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 208.5 °C (predicted) | |

| Density | 0.903 g/cm³ (predicted) | |

| LogP | 3.3 (predicted) | |

| SMILES | CCCCCC#CC(=O)OCC | [3] |

| InChI | InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3-7H2,1-2H3 | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of ethyl 2-octynoate. The following is a summary of available data.

¹H NMR Spectroscopy:

-

δ (ppm): 0.91 (t, 3H, J=7.0 Hz), 1.29 (t, 3H, J=7.1 Hz), 1.30-1.38 (m, 4H), 1.48-1.57 (m, 2H), 2.30 (t, 2H, J=7.0 Hz), 4.19 (q, 2H, J=7.1 Hz)

¹³C NMR Spectroscopy:

-

δ (ppm): 13.8, 14.2, 19.1, 22.1, 27.8, 31.0, 61.5, 73.8, 91.3, 153.9

Infrared (IR) Spectroscopy:

-

Key Peaks (cm⁻¹): ~2240 (C≡C stretch), ~1715 (C=O stretch), ~1250 (C-O stretch)

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): m/z 168

Experimental Protocols

A generalized workflow for the synthesis of esters from carboxylic acids and alcohols is presented below. Note: This is a conceptual workflow and would require optimization for the specific synthesis of ethyl 2-octynoate.

Caption: Generalized workflow for Fischer esterification.

Biological Activity and Toxicological Information

There is limited specific data on the biological activity of ethyl 2-octynoate in the context of drug discovery or its interaction with specific signaling pathways. Its structural analog, methyl 2-octynoate, is recognized as a skin sensitizer and is used in fragrances.[3] An evaluation of octynoic and nonynoic acid esters, including ethyl 2-octynoate, suggests a potential for skin sensitization.[3]

Acute oral toxicity studies on related compounds suggest low toxicity, with LD50 values in rats reported to be greater than 2000 mg/kg bw.[3] However, no specific acute dermal or inhalation toxicity data for ethyl 2-octynoate is available.[3]

The following diagram illustrates a logical relationship for assessing the potential biological impact of a novel compound like ethyl 2-octynoate, starting from its known properties.

References

Spectroscopic Profile of Ethyl 2-Octynoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-octynoate (C10H16O2), a valuable compound in organic synthesis and potentially in drug development. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the structural elucidation, purity assessment, and quality control of ethyl 2-octynoate.

Data Presentation: Spectroscopic Summary

The quantitative spectroscopic data for ethyl 2-octynoate are summarized in the tables below for straightforward reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data [1]

-

Solvent: CDCl₃

-

Frequency: 399.65 MHz

| Chemical Shift (δ) ppm | Assignment |

| 4.215 | O-CH₂ -CH₃ |

| 2.329 | C≡C-CH₂ - |

| 1.587 | -CH₂ -CH₂-CH₃ |

| 1.39 | -CH₂ -CH₂-CH₂- |

| 1.34 | -CH₂-CH₂ -CH₂- |

| 1.307 | O-CH₂-CH₃ |

| 0.908 | -CH₂-CH₃ |

¹³C NMR (Carbon-13 NMR) Spectral Data [1]

-

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 153.0 (approx.) | C =O (Ester carbonyl) |

| 90.0 (approx.) | -C ≡C- |

| 75.0 (approx.) | -C≡C - |

| 61.0 (approx.) | O-C H₂-CH₃ |

| 31.0 (approx.) | -C H₂-CH₂-CH₃ |

| 28.0 (approx.) | -C H₂-CH₂-CH₂- |

| 22.0 (approx.) | -CH₂-C H₂-CH₂- |

| 19.0 (approx.) | C≡C-C H₂- |

| 14.0 (approx.) | O-CH₂-C H₃ |

| 13.9 (approx.) | -CH₂-C H₃ |

Note: Precise values for all ¹³C NMR shifts were not available in the initial search; approximate values are provided based on typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

Key IR Absorption Peaks [2]

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~2960, ~2870 | Strong | C-H stretch | Alkane |

| ~2240 | Medium-Weak | C≡C stretch | Alkyne |

| ~1715 | Strong | C=O stretch | Ester |

| ~1250 | Strong | C-O stretch | Ester |

Note: The IR data is based on typical values for the functional groups present in ethyl 2-octynoate. PubChem indicates the availability of FTIR spectra for this compound.

Mass Spectrometry (MS)

Key Mass-to-Charge Ratios (m/z) [3]

-

Ionization Mode: Electron Ionization (EI)

-

Molecular Weight: 168.23 g/mol [3]

| m/z | Relative Intensity (%) | Possible Fragment |

| 168 | Moderate | [M]⁺ (Molecular Ion) |

| 123 | High | [M - OCH₂CH₃]⁺ |

| 95 | High | [C₇H₁₁]⁺ |

| 67 | High | [C₅H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited. These protocols are based on standard laboratory practices for compounds similar to ethyl 2-octynoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of ethyl 2-octynoate.

Methodology:

-

Sample Preparation: A sample of ethyl 2-octynoate (approximately 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., Bruker, JEOL) operating at a frequency of 300 MHz or higher is utilized.

-

Data Acquisition:

-

The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance signal-to-noise.

-

-

Data Processing: The acquired FID is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phase- and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in ethyl 2-octynoate by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: For a neat liquid sample like ethyl 2-octynoate, a thin film is prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the empty sample compartment is recorded. The prepared sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The instrument measures the absorption of infrared radiation across a typical range of 4000-400 cm⁻¹.

-

Data Processing: The final IR spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of ethyl 2-octynoate to confirm its molecular formula and aid in structural elucidation.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like ethyl 2-octynoate. A dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC inlet. The GC separates the compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mandatory Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between different spectroscopic techniques for structural elucidation.

References

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-Octynoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-octynoate (CAS No. 10519-20-7) is an α,β-unsaturated ester with the molecular formula C10H16O2.[1][2] Its structure, featuring a terminal alkyne and an ethyl ester group, makes it a molecule of interest in organic synthesis and potentially in the development of new chemical entities. An understanding of its solubility in various organic solvents and its chemical stability is crucial for its application in reaction chemistry, formulation, purification, and storage. This guide provides a comprehensive analysis of its expected solubility and stability profiles and offers detailed methodologies for their experimental determination.

Physicochemical Properties of Ethyl 2-Octynoate

A summary of the key physicochemical properties of ethyl 2-octynoate is presented in Table 1. These properties are fundamental in predicting its behavior in different solvent systems.

| Property | Value | Reference(s) |

| Molecular Formula | C10H16O2 | [1][2] |

| Molecular Weight | 168.23 g/mol | [1][2] |

| Appearance | Colorless liquid (presumed) | |

| Boiling Point | Not available | |

| LogP (Octanol/Water) | 3.5 (predicted) | [2] |

Solubility Profile of Ethyl 2-Octynoate

The principle of "like dissolves like" is the primary determinant of a solute's solubility in a given solvent.[3] Ethyl 2-octynoate possesses a non-polar hexyl chain and a more polar ethyl ester group containing an alkyne functionality. The long hydrocarbon chain is expected to dominate its solubility characteristics, leading to good solubility in non-polar and moderately polar organic solvents.[3] Its solubility in highly polar solvents, particularly water, is expected to be low.

While specific quantitative data is unavailable, a qualitative and estimated solubility profile is presented in Table 2. This estimation is based on the solubility of structurally similar esters, such as ethyl octanoate, which is highly soluble in many organic solvents.[3][4]

Table 2: Estimated Solubility of Ethyl 2-Octynoate in Common Organic Solvents

| Solvent | Solvent Polarity | Estimated Solubility | Rationale |

| Hexane | Non-polar | High | Favorable van der Waals interactions with the hexyl chain. |

| Toluene | Non-polar | High | Aromatic solvent capable of interacting with the entire molecule. |

| Diethyl Ether | Slightly Polar | High | Good balance for dissolving both polar and non-polar moieties. |

| Chloroform | Slightly Polar | High | Effective solvent for a wide range of organic compounds. |

| Ethyl Acetate | Moderately Polar | High | Similar ester functionality promotes miscibility. |

| Acetone | Moderately Polar | High | Aprotic polar solvent capable of dissolving many esters.[5] |

| Ethanol | Polar (protic) | Medium to High | Can act as a hydrogen bond acceptor; miscibility is likely.[6] |

| Methanol | Polar (protic) | Medium | Similar to ethanol, but higher polarity might slightly reduce solubility. |

| Acetonitrile | Polar (aprotic) | Medium | Polarity may limit solubility compared to less polar solvents. |

| Dimethyl Sulfoxide (DMSO) | Polar (aprotic) | Medium to Low | High polarity may not be optimal for the non-polar chain. |

| Water | Highly Polar | Low | The long hydrophobic chain will limit solubility.[3] |

Stability Profile of Ethyl 2-Octynoate

The stability of ethyl 2-octynoate is influenced by its α,β-unsaturated ester and terminal alkyne functionalities. These groups are susceptible to specific degradation pathways.

-

Hydrolysis: Like all esters, ethyl 2-octynoate can undergo hydrolysis to yield 2-octynoic acid and ethanol. This reaction is typically catalyzed by acid or base and is accelerated in the presence of water.

-

Oxidation: Unsaturated compounds are susceptible to oxidation. The triple bond in ethyl 2-octynoate can be a site for oxidative cleavage or other oxidative reactions, particularly in the presence of oxidizing agents or upon prolonged exposure to air (autoxidation).[7]

-

Polymerization: The activated triple bond, being conjugated with the carbonyl group, makes the molecule susceptible to polymerization, which can be initiated by light, heat, or catalysts.[8]

-

Nucleophilic Addition: The electron-withdrawing nature of the ester group makes the alkyne susceptible to nucleophilic attack at the β-carbon (a Michael-type addition).[8]

-

Temperature: Elevated temperatures generally increase the rate of chemical degradation.

-

pH: Acidic or basic conditions can catalyze the hydrolysis of the ester group.

-

Light: UV light can potentially initiate polymerization or other radical-based degradation pathways.

-

Presence of Water: Water is a reactant in the hydrolysis pathway.

-

Presence of Oxygen: Oxygen can lead to oxidative degradation.

Experimental Protocols

Given the lack of specific data for ethyl 2-octynoate, the following sections provide detailed, generalized experimental protocols for determining its solubility and stability.

This protocol outlines a method for determining the equilibrium solubility of ethyl 2-octynoate in a given organic solvent at a specific temperature.

Objective: To determine the concentration of ethyl 2-octynoate in a saturated solution of a specific organic solvent at a controlled temperature.

Materials:

-

Ethyl 2-octynoate (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of ethyl 2-octynoate to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to separate the undissolved solute from the saturated solution.

-

Sample Preparation: Carefully withdraw a known aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of ethyl 2-octynoate.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the dilution factor and the measured concentration.

Diagram of Experimental Workflow for Solubility Determination:

Caption: Workflow for determining the equilibrium solubility of a compound.

This protocol describes a systematic approach to evaluating the stability of ethyl 2-octynoate under various stress conditions.

Objective: To identify potential degradation products and determine the rate of degradation of ethyl 2-octynoate under defined storage conditions.

Materials:

-

Ethyl 2-octynoate (high purity)

-

Selected organic solvents (analytical grade)

-

Forced-stability chambers (temperature and humidity controlled)

-

Photostability chamber

-

pH meter

-

Acids and bases for pH adjustment (if applicable)

-

Analytical instrumentation (e.g., HPLC-UV, LC-MS, GC-MS)

Procedure:

-

Sample Preparation: Prepare solutions of ethyl 2-octynoate in the selected organic solvents at a known concentration.

-

Storage Conditions: Aliquot the solutions into sealed vials and expose them to a range of conditions as outlined in regulatory guidelines (e.g., ICH Q1A).[9][10][11][12]

-

Long-term: 25 °C / 60% RH

-

Accelerated: 40 °C / 75% RH

-

Stress Conditions:

-

Elevated temperature (e.g., 60 °C)

-

Acidic conditions (e.g., 0.1 N HCl)

-

Basic conditions (e.g., 0.1 N NaOH)

-

Oxidative conditions (e.g., 3% H2O2)

-

Photostability (exposure to light as per ICH Q1B)

-

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6 months for long-term and accelerated; shorter intervals for stress testing).

-

Analysis: Analyze the samples using a stability-indicating analytical method (typically HPLC). The method should be able to separate the parent compound from any degradation products.

-

Data Evaluation:

-

Quantify the amount of remaining ethyl 2-octynoate at each time point.

-

Identify and quantify any major degradation products, potentially using LC-MS or GC-MS for structural elucidation.

-

Calculate the degradation rate and determine the shelf-life or retest period under the tested conditions.

-

Diagram of Potential Degradation Pathways:

Caption: Potential degradation pathways for ethyl 2-octynoate.

Conclusion

While specific quantitative data for the solubility and stability of ethyl 2-octynoate are not widely published, a strong predictive assessment can be made based on its chemical structure and the behavior of analogous compounds. It is anticipated to be highly soluble in a range of non-polar and moderately polar organic solvents and to exhibit limited stability under conditions that favor hydrolysis, oxidation, or polymerization. For researchers and professionals in drug development, the provided experimental protocols offer a robust framework for determining the precise solubility and stability characteristics of this compound, which are essential for its successful application.

References

- 1. Ethyl 2-octynoate (CAS 10519-20-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Ethyl 2-octynoate | C10H16O2 | CID 66338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. scribd.com [scribd.com]

- 6. ethyl 2-octenoate, 2351-90-8 [thegoodscentscompany.com]

- 7. researchgate.net [researchgate.net]

- 8. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 9. ema.europa.eu [ema.europa.eu]

- 10. japsonline.com [japsonline.com]

- 11. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 12. asean.org [asean.org]

Reactivity of the Alkyne Group in Ethyl 2-Octynoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-octynoate is a versatile bifunctional molecule possessing both an electron-deficient alkyne and an ester functional group. This unique electronic arrangement imparts a rich and varied reactivity to the molecule, making it a valuable building block in organic synthesis. The polarization of the triple bond, due to the electron-withdrawing nature of the adjacent ester group, renders the β-carbon electrophilic and susceptible to a wide range of nucleophilic attacks. This guide provides a comprehensive overview of the reactivity of the alkyne group in ethyl 2-octynoate, focusing on key reaction classes relevant to pharmaceutical and fine chemical synthesis. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate its application in a research and development setting.

Nucleophilic Conjugate Addition (Michael Addition)

The electron-deficient nature of the alkyne in ethyl 2-octynoate makes it an excellent Michael acceptor. This allows for the formation of carbon-carbon and carbon-heteroatom bonds at the β-position, leading to a variety of functionalized α,β-unsaturated esters.

Addition of Heteroatom Nucleophiles

A variety of heteroatom nucleophiles, including amines, thiols, and hydrazines, readily undergo conjugate addition to ethyl 2-octynoate. These reactions are often highly regioselective, with the nucleophile attacking the β-carbon.

-

Aza-Michael Addition: Primary and secondary amines add to ethyl 2-octynoate to yield β-amino-α,β-unsaturated esters. These products are valuable intermediates in the synthesis of β-amino acids and heterocyclic compounds.

-

Thia-Michael Addition: Thiols undergo conjugate addition to afford β-thio-α,β-unsaturated esters. This reaction is a highly efficient method for the formation of carbon-sulfur bonds.[1][2]

-

Hydrazine Addition and Cyclization: The reaction of ethyl 2-octynoate with hydrazine hydrate is a classic method for the synthesis of pyrazolones. The initial conjugate addition is followed by an intramolecular cyclization to form the stable five-membered heterocyclic ring. This is a key transformation for the generation of bioactive scaffolds.[3][4][5]

Addition of Carbon Nucleophiles

Soft carbon nucleophiles, such as organocuprates (Gilman reagents), are particularly effective for conjugate addition to α,β-alkynyl esters. This reaction provides a powerful tool for the formation of carbon-carbon bonds, leading to the synthesis of more complex molecular frameworks. In contrast, "harder" organometallic reagents like Grignard reagents may favor 1,2-addition to the ester carbonyl, although conjugate addition can sometimes be achieved under specific conditions.[6][7][8][9][10][11][12]

Table 1: Quantitative Data for Nucleophilic Conjugate Addition to Ethyl 2-Octynoate and Analogs

| Nucleophile | Product | Catalyst/Conditions | Yield (%) | Reference |

| Hydrazine hydrate | 3-Pentyl-1H-pyrazol-5(4H)-one | Ethanol, reflux | >85 (estimated) | Adapted from[3][13] |

| Benzylamine | Ethyl 3-(benzylamino)oct-2-enoate | Neat, 100 °C | High (qualitative) | General procedure |

| Thiophenol | Ethyl 3-(phenylthio)oct-2-enoate | Base catalyst (e.g., Et3N) | High (qualitative) | [2] |

| (CH₃)₂CuLi | Ethyl 3-methyloct-2-enoate | THF, -78 °C to rt | Good (qualitative) | [9][10] |

Cycloaddition Reactions

The alkyne moiety of ethyl 2-octynoate can participate as a 2π component in various cycloaddition reactions, providing access to a range of cyclic and heterocyclic structures.

[4+2] Cycloaddition (Diels-Alder Reaction)

As a dienophile, ethyl 2-octynoate can react with conjugated dienes to form six-membered rings. The electron-withdrawing ester group activates the alkyne for this transformation. The reaction with cyclic dienes, such as cyclopentadiene, can lead to the formation of bicyclic adducts which are valuable synthetic intermediates.[14][15][16][17][18]

[3+2] Cycloaddition (Huisgen Cycloaddition)

1,3-Dipolar cycloadditions provide a powerful route to five-membered heterocyclic rings. Ethyl 2-octynoate can react with various 1,3-dipoles, including:

-

Azides: The reaction with organic azides, often catalyzed by copper(I), leads to the formation of 1,2,3-triazoles. This "click chemistry" reaction is known for its high efficiency and functional group tolerance.[7][19]

-

Nitrile Oxides: Cycloaddition with nitrile oxides yields isoxazoles, which are important scaffolds in medicinal chemistry.[20][21]

Table 2: Quantitative Data for Cycloaddition Reactions of Ethyl 2-Octynoate and Analogs

| Diene/Dipole | Product Type | Conditions | Yield (%) | Reference |

| Cyclopentadiene | Bicyclo[2.2.1]heptene derivative | Sealed tube, 185 °C | Moderate to Good | Adapted from[15] |

| Phenyl azide | 1,2,3-Triazole derivative | Cu(I) catalyst | High (qualitative) | [7] |

| Benzonitrile oxide | Isoxazole derivative | Inert solvent | Good (qualitative) | [20] |

Reduction Reactions

The alkyne and ester functionalities of ethyl 2-octynoate can be selectively or fully reduced to access a variety of products.

Catalytic Hydrogenation

Catalytic hydrogenation over a heterogeneous catalyst, such as palladium on carbon (Pd/C), can lead to different products depending on the reaction conditions.

-

Partial Reduction: Under controlled conditions (e.g., using a poisoned catalyst like Lindlar's catalyst), the alkyne can be selectively reduced to the corresponding (Z)-alkene, ethyl (Z)-2-octenoate.

-

Full Reduction: With a standard Pd/C catalyst and sufficient hydrogen pressure, both the alkyne and the double bond of the intermediate alkene can be reduced to yield the saturated ester, ethyl octanoate.[22][23][24][25][26]

Chemical Reduction

Chemical reducing agents can also be employed to reduce the alkyne.

-

Sodium Borohydride (NaBH₄): This milder reducing agent is generally not reactive towards isolated alkynes. However, in the context of an α,β-unsaturated system, it can sometimes effect reduction, though it is more commonly used for the reduction of aldehydes and ketones.[27][28][29][30][31] Its reactivity towards α,β-alkynyl esters is often low.

-

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent will typically reduce both the alkyne and the ester functionality. The expected product would be oct-2-en-1-ol (as a mixture of E/Z isomers) and further reduction to octan-1-ol is possible.

Table 3: Quantitative Data for Reduction of Ethyl 2-Octynoate and Analogs

| Reagent | Product | Conditions | Yield (%) | Reference |

| H₂, Pd/C | Ethyl octanoate | Ethanol, rt, H₂ balloon | High (qualitative) | [22] |

| H₂, Lindlar's catalyst | Ethyl (Z)-2-octenoate | Hexane, quinoline | High (qualitative) | General procedure |

| NaBH₄ | Limited to no reaction with the alkyne | Methanol, 0 °C | - | [28] |

Transition Metal-Catalyzed Reactions

The terminal alkyne can be functionalized through various transition metal-catalyzed cross-coupling reactions, although this is not a direct reaction of the internal alkyne in ethyl 2-octynoate. However, related terminal alkynyl esters can undergo reactions like the Sonogashira coupling. For ethyl 2-octynoate, the internal alkyne can participate in other transformations.

Sonogashira Coupling (of related terminal alkynes)

The Sonogashira coupling is a powerful method for the formation of C(sp)-C(sp²) bonds, typically involving a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. While ethyl 2-octynoate itself is an internal alkyne, this reaction is highly relevant for structurally similar terminal alkynyl esters.[32][33][34][35]

Experimental Protocols

Protocol 1: Synthesis of 3-Pentyl-1H-pyrazol-5(4H)-one via Hydrazine Addition

Materials:

-

Ethyl 2-octynoate

-

Hydrazine hydrate

-

Absolute ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve ethyl 2-octynoate (1.0 eq) in absolute ethanol.

-

Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the purified 3-pentyl-1H-pyrazol-5(4H)-one.

Protocol 2: Diels-Alder Reaction with Cyclopentadiene

Materials:

-

Ethyl 2-octynoate

-

Dicyclopentadiene

-

Sealed reaction tube

Procedure:

-

To a sealed reaction tube, add ethyl 2-octynoate (1.0 eq) and dicyclopentadiene (1.2 eq).

-

Seal the tube and heat it to 180-190 °C in a heating block or sand bath for 6-12 hours.

-

Cool the tube to room temperature and carefully open it in a well-ventilated fume hood.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the Diels-Alder adduct.

Protocol 3: Catalytic Hydrogenation to Ethyl Octanoate

Materials:

-

Ethyl 2-octynoate

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (balloon or cylinder)

Procedure:

-

In a round-bottom flask, dissolve ethyl 2-octynoate (1.0 eq) in ethanol.

-

Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% of Pd).

-

Securely attach a balloon filled with hydrogen gas to the flask (or connect to a hydrogen gas line).

-

Evacuate and backfill the flask with hydrogen three times to ensure an inert atmosphere.

-

Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with ethanol.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude ethyl octanoate, which can be further purified by distillation if necessary.

Visualizations

Caption: General workflow for nucleophilic conjugate addition.

Caption: Cycloaddition pathways of ethyl 2-octynoate.

Caption: Selective reduction pathways for ethyl 2-octynoate.

Conclusion

The alkyne group in ethyl 2-octynoate is a highly versatile functional handle that allows for a diverse range of chemical transformations. Its electrophilic character facilitates nucleophilic conjugate additions, leading to a variety of substituted alkenes. Furthermore, its participation in cycloaddition reactions provides access to important cyclic and heterocyclic scaffolds. The ability to selectively reduce the alkyne to either an alkene or an alkane further enhances its synthetic utility. This guide provides a foundational understanding and practical protocols for harnessing the reactivity of ethyl 2-octynoate in the development of novel molecules for pharmaceutical and other applications. Further exploration into asymmetric transformations and novel catalytic systems will undoubtedly continue to expand the synthetic potential of this valuable building block.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]

- 3. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 4. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]

- 5. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-Pyrazolone Derivatives [rimpacts.com]

- 6. researchgate.net [researchgate.net]

- 7. Click chemistry reactions in medicinal chemistry: applications of the 1,3-dipolar cycloaddition between azides and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. google.com [google.com]

- 9. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. sciforum.net [sciforum.net]

- 16. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. researchgate.net [researchgate.net]

- 20. research.unipd.it [research.unipd.it]

- 21. mdpi.com [mdpi.com]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. resources.strem.com [resources.strem.com]

- 24. mdpi.com [mdpi.com]

- 25. reddit.com [reddit.com]

- 26. Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 27. znaturforsch.com [znaturforsch.com]

- 28. organic-synthesis.com [organic-synthesis.com]

- 29. reddit.com [reddit.com]

- 30. m.youtube.com [m.youtube.com]

- 31. scispace.com [scispace.com]

- 32. researchmap.jp [researchmap.jp]

- 33. mdpi.com [mdpi.com]

- 34. thalesnano.com [thalesnano.com]

- 35. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

Thermochemical data for ethyl 2-octynoate

An In-depth Technical Guide on the Thermochemical Data for Ethyl 2-octynoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for ethyl 2-octynoate. It includes quantitative data, detailed experimental protocols for its determination, and visualizations of relevant workflows and metabolic pathways. This document is intended to be a valuable resource for professionals in research, science, and drug development who require accurate thermochemical information for this compound.

Core Thermochemical Data

The primary experimental thermochemical data available for ethyl 2-octynoate pertains to its liquid phase. These values were determined by Moureu and Andre in 1914 and are curated by the National Institute of Standards and Technology (NIST).[1]

Table 1: Thermochemical Properties of Liquid Ethyl 2-octynoate

| Property | Symbol | Value | Units | Method | Reference |

| Enthalpy of Combustion | ΔcH°liquid | -5837.9 | kJ/mol | Combustion Calorimetry (Ccb) | Moureu and Andre, 1914 |

| Enthalpy of Formation | ΔfH°liquid | -383.8 ± 5.0 | kJ/mol | Combustion Calorimetry (Ccb) | Recalculated by NIST |

Note: The enthalpy of formation has been recalculated by NIST using modern thermochemical values for CO2 and H2O.

At present, there is a lack of experimentally determined data for other key thermochemical properties of ethyl 2-octynoate, such as the enthalpy of vaporization (ΔvapH°), heat capacity (Cp), and enthalpy of fusion (ΔfusH°).

Experimental Protocols

Determination of the Enthalpy of Combustion via Bomb Calorimetry

This protocol outlines the steps for determining the enthalpy of combustion of a volatile liquid like ethyl 2-octynoate using a constant-volume bomb calorimeter.

2.1.1. Principle

A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by the surrounding water bath of known volume. The enthalpy of combustion is calculated from the measured temperature change of the water.

2.1.2. Apparatus

-

Constant-volume bomb calorimeter (e.g., Parr-type)

-

Steel combustion bomb

-

Calorimeter bucket (water container)

-

High-precision thermometer (± 0.001 °C)

-

Stirring mechanism

-

Oxygen cylinder with pressure regulator

-

Pellet press

-

Crucible (platinum or nickel-chromium)

-

Fuse wire (e.g., nickel-chromium or platinum)

-

Syringe for sample handling

-

Analytical balance (± 0.0001 g)

2.1.3. Procedure

-

Calorimeter Calibration:

-

The heat capacity of the calorimeter system (Ccal) is determined by combusting a standard substance with a precisely known enthalpy of combustion, typically benzoic acid.

-

A pellet of benzoic acid (approximately 1 g) is weighed and placed in the crucible.

-

A fuse wire of known length is attached to the electrodes of the bomb head, with the wire in contact with the benzoic acid pellet.

-

The bomb is assembled, sealed, and purged of air before being filled with high-purity oxygen to a pressure of approximately 25-30 atm.

-

The bomb is submerged in a known mass of water in the calorimeter bucket.

-

The initial temperature of the water is recorded after thermal equilibrium is reached.

-

The sample is ignited, and the temperature is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

The temperature change (ΔT) is corrected for heat exchange with the surroundings.

-

The heat capacity of the calorimeter is calculated using the known enthalpy of combustion of benzoic acid and the corrected temperature rise.

-

-

Sample Preparation and Combustion (Ethyl 2-octynoate):

-

Due to its volatility, ethyl 2-octynoate must be handled carefully to prevent evaporation during weighing and transfer.[4]

-

A gelatin capsule is tared, and a precise amount of ethyl 2-octynoate (approximately 0.5-0.8 g) is injected into the capsule using a syringe. The capsule is then weighed to determine the exact mass of the sample.

-

Alternatively, the liquid can be weighed in a tared crucible and covered with a disc to minimize evaporation.[4]

-

A fuse wire is attached to the bomb electrodes, making contact with the sample capsule.

-

A small, known amount of distilled water (approx. 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

The bomb is sealed, pressurized with oxygen, and placed in the calorimeter as described in the calibration step.

-

The sample is ignited, and the temperature change is recorded.

-

2.1.4. Data Analysis

-

The total heat released (qtotal) is calculated from the heat capacity of the calorimeter (Ccal) and the corrected temperature rise (ΔT):

-

qtotal = Ccal * ΔT

-

-

Corrections are made for the heat released by the combustion of the fuse wire and the formation of nitric acid from residual nitrogen in the bomb.

-

The heat of combustion of the sample (qsample) is determined by subtracting the heat contributions from the fuse wire and acid formation from the total heat released.

-

The molar enthalpy of combustion (ΔcU°) at constant volume is calculated by dividing qsample by the number of moles of the sample.

-

The enthalpy of combustion at constant pressure (ΔcH°) is then calculated using the following equation, where Δngas is the change in the number of moles of gas in the combustion reaction:

-

ΔcH° = ΔcU° + ΔngasRT

-

Visualizations

Experimental Workflow for Bomb Calorimetry

Caption: Workflow for determining the enthalpy of combustion.

Postulated Metabolic Pathway of Ethyl 2-octynoate

While specific metabolic studies on ethyl 2-octynoate are not available, its metabolic fate can be postulated based on the known pathways for similar esters, such as ethyl octanoate.[5][6] The primary metabolic step is expected to be hydrolysis, followed by the independent metabolism of the resulting alcohol and fatty acid.

Caption: Postulated metabolic pathway of ethyl 2-octynoate.

Computational Thermochemistry

To date, no specific computational studies using high-accuracy methods such as Gaussian-4 (G4) or Gaussian-3 (G3) theory for the calculation of the thermochemical properties of ethyl 2-octynoate have been identified in the literature.[7][8] Such computational studies could provide valuable theoretical estimates for properties that have not been experimentally determined, including gas-phase enthalpy of formation, heat capacity, and entropy.

Conclusion

The available thermochemical data for ethyl 2-octynoate is limited to its liquid-phase enthalpy of combustion and formation, determined historically through bomb calorimetry. This guide provides a detailed, reconstructed protocol for this experimental method. Further experimental and computational research is warranted to determine other critical thermochemical properties of this compound, which would be of significant benefit to researchers and professionals in chemistry and drug development.

References

- 1. Ethyl 2-octynoate [webbook.nist.gov]

- 2. debye technic [debyetechnic.com]

- 3. byjus.com [byjus.com]

- 4. ddscalorimeters.com [ddscalorimeters.com]

- 5. Registration Dossier - ECHA [echa.europa.eu]

- 6. benchchem.com [benchchem.com]

- 7. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Potential Biological Activities of Ethyl 2-Octynoate: A Technical Guide for Researchers

Abstract

Ethyl 2-octynoate is an organic compound characterized by an eight-carbon chain containing a terminal ethyl ester and an alkyne group at the second carbon position. While direct and extensive research on the biological activities of ethyl 2-octynoate is limited, its structural features—namely the acetylenic functional group and its nature as a fatty acid ester—suggest a range of potential pharmacological and toxicological properties. This technical guide provides an in-depth overview of these potential activities, drawing inferences from studies on structurally related compounds, including other alkynoic acid esters. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on potential biological effects, relevant experimental protocols for their investigation, and the underlying biochemical pathways.

Introduction: The Alkyne Moiety in Biological Systems

The carbon-carbon triple bond, or alkyne functional group, is present in numerous natural products and has been successfully incorporated into a variety of approved therapeutic agents.[1][2] The unique linear geometry and electron density of the alkyne group can confer specific biological activities, including roles as enzyme inhibitors, antimicrobial agents, and antitumor compounds.[3][4] Some terminal alkynes, for instance, have been shown to act as irreversible inhibitors of enzymes with active-site cysteine residues.[4] The presence of this functional group in ethyl 2-octynoate provides a strong rationale for exploring its potential bioactivities.

Potential Biological Activities and Toxicological Profile

Based on data from structurally similar compounds, the primary potential biological activities of ethyl 2-octynoate are likely to be in the areas of skin sensitization, cytotoxicity, and antimicrobial effects.

Skin Sensitization

One of the most documented effects of short-chain alkynoic acid esters is their potential to act as skin sensitizers. Ethyl 2-octynoate is classified with a GHS warning for potentially causing allergic skin reactions.[5] This is strongly supported by evidence from its close structural analog, methyl 2-octynoate.

Key Findings for Related Compounds:

-

Methyl 2-octynoate is recognized as an established human contact allergen and is considered a strong sensitizer.[6]

-

In a Local Lymph Node Assay (LLNA), methyl 2-octynoate demonstrated a potent sensitization response.[6]

The mechanism of skin sensitization by such compounds often involves their ability to act as haptens. As electrophilic molecules, they can covalently bind to nucleophilic residues (like cysteine or lysine) in skin proteins, forming hapten-protein adducts. These modified proteins are then recognized as foreign by the immune system, leading to an allergic response.

Cytotoxicity Profile